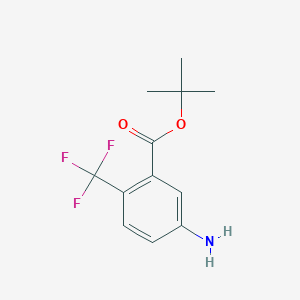

tert-Butyl 5-amino-2-(trifluoromethyl)benzoate

Description

Properties

IUPAC Name |

tert-butyl 5-amino-2-(trifluoromethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3NO2/c1-11(2,3)18-10(17)8-6-7(16)4-5-9(8)12(13,14)15/h4-6H,16H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVIQKCWDARSWRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=CC(=C1)N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with 5-amino-2-(trifluoromethyl)benzoic acid.

Esterification: The carboxylic acid group of 5-amino-2-(trifluoromethyl)benzoic acid is esterified using tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

Reaction Conditions: The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: Industrial production methods for tert-Butyl 5-amino-2-(trifluoromethyl)benzoate would involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl 5-amino-2-(trifluoromethyl)benzoate can undergo oxidation reactions, particularly at the amino group, forming nitro or nitroso derivatives.

Reduction: The compound can be reduced to form various amine derivatives.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although these are less common due to the electron-withdrawing nature of the trifluoromethyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Nitro or nitroso derivatives.

Reduction: Various amine derivatives.

Substitution: Substituted benzoates with different functional groups replacing the trifluoromethyl group.

Scientific Research Applications

Chemistry:

- Used as a building block in the synthesis of more complex organic molecules.

- Serves as a precursor in the preparation of fluorinated aromatic compounds.

Biology:

- Investigated for its potential use in the development of pharmaceuticals due to its unique chemical properties.

Medicine:

- Potential applications in drug design and development, particularly in the synthesis of compounds with improved pharmacokinetic properties.

Industry:

- Utilized in the production of specialty chemicals and materials with specific desired properties.

Mechanism of Action

The mechanism by which tert-Butyl 5-amino-2-(trifluoromethyl)benzoate exerts its effects depends on its specific application. In general, the trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, making it more effective in biological systems. The amino group can participate in hydrogen bonding and other interactions with biological targets, influencing the compound’s activity.

Comparison with Similar Compounds

tert-Butyl 5-amino-2-methylbenzoate: Similar structure but with a methyl group instead of a trifluoromethyl group.

tert-Butyl 5-amino-2-chlorobenzoate: Contains a chlorine atom instead of a trifluoromethyl group.

tert-Butyl 5-amino-2-fluorobenzoate: Features a single fluorine atom instead of a trifluoromethyl group.

Uniqueness:

- The trifluoromethyl group in tert-Butyl 5-amino-2-(trifluoromethyl)benzoate imparts unique electronic and steric properties that can influence the compound’s reactivity and interactions with biological targets. This makes it distinct from similar compounds with different substituents.

Biological Activity

tert-Butyl 5-amino-2-(trifluoromethyl)benzoate is an organic compound notable for its unique structural features, including a trifluoromethyl group, which enhances its lipophilicity and biological activity. This compound has garnered attention in medicinal chemistry due to its potential applications in various therapeutic areas, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₁₄F₃NO₂

- Molecular Weight : 261.24 g/mol

- Key Functional Groups :

- tert-butyl group : Increases lipophilicity.

- Amino group : Facilitates hydrogen bonding.

- Trifluoromethyl group : Enhances metabolic stability and potency.

The trifluoromethyl group significantly influences the compound's biological interactions, making it a subject of interest in drug design and development.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. Compounds with similar structures have shown effectiveness in inhibiting bacterial growth, suggesting a potential for developing new antimicrobial agents based on this compound's framework.

Anticancer Properties

Research has also pointed to possible anticancer activities associated with this compound. The modification of similar benzoate derivatives has been linked to enhanced cytotoxicity against cancer cell lines. The amino group may play a crucial role in interacting with cellular targets involved in cancer progression, although specific mechanisms remain to be fully elucidated.

The biological activity of this compound is thought to be mediated through its interactions with various biological targets, including enzymes and receptors. The following mechanisms have been proposed:

- Lipophilicity Enhancement : The trifluoromethyl group increases the compound's ability to penetrate cell membranes, facilitating interaction with intracellular targets.

- Hydrogen Bonding : The amino group allows for hydrogen bonding with target proteins, influencing their activity and potentially modulating signaling pathways.

Structure-Activity Relationship (SAR)

A structure-activity relationship study on related compounds has provided insights into how modifications affect biological activity. For instance:

| Compound | Modification | Biological Activity |

|---|---|---|

| This compound | Trifluoromethyl group | Enhanced lipophilicity and potency |

| tert-Butyl 5-amino-2-methylbenzoate | Methyl instead of trifluoromethyl | Reduced potency |

| tert-Butyl 5-amino-2-chlorobenzoate | Chlorine atom substitution | Variable activity depending on target |

These comparisons highlight the significance of the trifluoromethyl group in enhancing the compound's biological properties.

Case Studies

- Antimicrobial Efficacy : A study demonstrated that compounds similar to this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The results indicated that structural modifications could lead to improved antimicrobial agents.

- Cytotoxicity Against Cancer Cell Lines : Another investigation assessed the cytotoxic effects of various benzoate derivatives on cancer cell lines. The study found that certain modifications led to increased apoptosis in cancer cells, suggesting that further exploration of this compound could yield promising anticancer therapies.

Q & A

What are the key experimental parameters for optimizing the synthesis of tert-butyl 5-amino-2-(trifluoromethyl)benzoate?

Level: Basic

Methodological Answer:

Synthesis optimization requires careful control of reaction conditions. For example, describes a related tert-butyl ester synthesis using bromoacetic acid tert-butyl ester under controlled coupling conditions. Key parameters include:

- Catalyst selection : Palladium or copper catalysts for cross-coupling reactions.

- Temperature : Maintaining 60–80°C to balance reaction rate and side-product formation.

- Purification : Use of preparative HPLC or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) to isolate the product.

- Monitoring : LCMS (e.g., m/z 757 [M+H]+ observed in ) and HPLC retention time (e.g., 1.23 minutes under SQD-FA05 conditions) for real-time tracking .

Which analytical techniques are most reliable for characterizing this compound?

Level: Basic

Methodological Answer:

- LCMS : Confirms molecular weight (e.g., m/z values as in ) and purity.

- HPLC : Retention time analysis under standardized conditions (e.g., 1.23 minutes in ) ensures batch consistency.

- NMR : 1H/13C NMR to verify substituent positions (e.g., trifluoromethyl and tert-butyl groups).

- FTIR : Detects functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹).

Cross-referencing these methods minimizes mischaracterization .

How should researchers handle and store this compound to maintain stability?

Level: Basic

Methodological Answer:

- Storage : Keep in airtight, light-resistant containers at –20°C to prevent hydrolysis or thermal degradation (similar to protocols in and ).

- Inert atmosphere : Use nitrogen or argon for moisture-sensitive steps.

- Avoid incompatibilities : Separate from strong acids/bases or oxidizing agents (per ’s stability guidelines) .

What computational strategies can predict the reactivity of this compound in novel reactions?

Level: Advanced

Methodological Answer:

- DFT calculations : Model electron density maps to identify nucleophilic/electrophilic sites, especially near the trifluoromethyl group.

- Solvent effects : Use COSMO-RS simulations to predict solvation effects on reaction pathways.

- Transition state analysis : Identify energy barriers for ester hydrolysis or aromatic substitution reactions.

These methods guide experimental design for functionalization .

How can contradictions in spectroscopic data during characterization be resolved?

Level: Advanced

Methodological Answer:

- Multi-technique validation : Combine NMR, LCMS, and X-ray crystallography (if crystals form) to resolve ambiguities.

- Isotopic labeling : Use 19F NMR to confirm trifluoromethyl group integrity.

- Reference standards : Compare with structurally similar compounds (e.g., tert-butyl esters in ) to validate peaks .

What is the potential of this compound in medicinal chemistry, and how can pharmacokinetic properties be evaluated?

Level: Advanced

Methodological Answer:

- Target identification : Screen against kinase or protease assays (similar to ’s non-medical research applications).

- ADME studies :

- Lipophilicity : LogP measurements via shake-flask method.

- Metabolic stability : Incubate with liver microsomes and monitor degradation via LCMS.

- Plasma protein binding : Equilibrium dialysis experiments.

These steps assess drug-likeness .

What safety protocols are critical for handling this compound?

Level: Intermediate

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and goggles (per ’s hazard guidelines).

- Ventilation : Use fume hoods to avoid inhalation (ACGIH/OSHA standards referenced in ).

- First aid : Immediate rinsing for eye/skin contact and medical consultation (as in ) .

How can synthesis be scaled up without compromising purity?

Level: Intermediate

Methodological Answer:

- Continuous flow reactors : Improve heat/mass transfer for reproducibility.

- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy.

- Crystallization optimization : Use anti-solvent addition (e.g., hexane) to enhance yield and purity .

What mechanistic insights explain its reactivity under acidic or basic conditions?

Level: Advanced

Methodological Answer:

- Kinetic studies : Monitor ester hydrolysis rates via pH-stat titration.

- Isotope effects : Use D2O to probe proton transfer steps in hydrolysis.

- Intermediate trapping : Identify acyloxy intermediates via LCMS under quench conditions.

These approaches elucidate degradation pathways .

How can structural derivatives enhance specific properties like solubility or bioactivity?

Level: Advanced

Methodological Answer:

- Derivatization : Introduce polar groups (e.g., –OH, –NH2) via Suzuki coupling (as in ).

- SAR studies : Test analogs (e.g., ’s 2-amino-6-(trifluoromethyl)benzaldehyde derivatives) for activity.

- Co-crystal engineering : Improve solubility via salt formation with pharmaceutically acceptable counterions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.